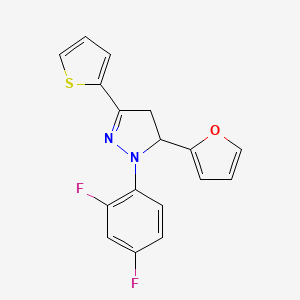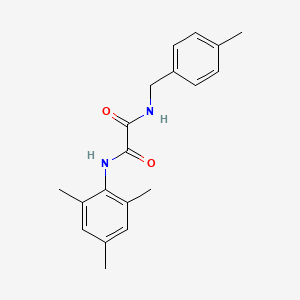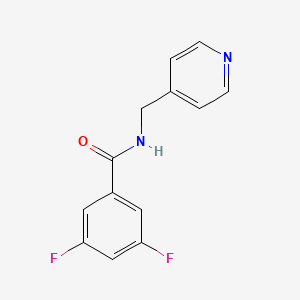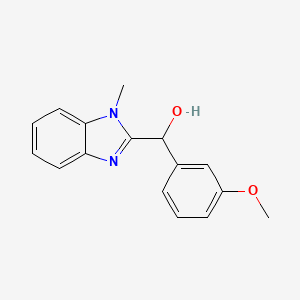![molecular formula C20H11Cl2F3N2O4 B5110376 N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide (also known as DCF-TMPB) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DCF-TMPB is a member of the benzamide family and is structurally similar to other compounds that have been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. In
作用機序
The mechanism of action of DCF-TMPB is not fully understood, but studies have shown that it acts on several cellular pathways. DCF-TMPB has been shown to inhibit the activity of several enzymes involved in cell proliferation, including cyclin-dependent kinases and topoisomerases. Additionally, DCF-TMPB has been shown to induce apoptosis (cell death) in cancer cells by activating several pro-apoptotic proteins.
Biochemical and Physiological Effects:
DCF-TMPB has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, DCF-TMPB has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial step in tumor growth and metastasis. Additionally, DCF-TMPB has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DCF-TMPB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, DCF-TMPB has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, there are also limitations to using DCF-TMPB in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific cellular pathways. Additionally, DCF-TMPB has been shown to have low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DCF-TMPB. One area of research is to further investigate its mechanism of action and identify specific cellular pathways that it targets. Additionally, researchers could explore the potential of DCF-TMPB in combination therapies with other anti-cancer or anti-inflammatory drugs. Another area of research is to investigate the potential of DCF-TMPB in the treatment of viral infections, as some studies have shown that it has anti-viral effects. Finally, researchers could explore the potential of DCF-TMPB in the treatment of neurological diseases, as some studies have shown that it has neuroprotective effects.
合成法
DCF-TMPB can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dichloroaniline with 2-nitro-4-trifluoromethylphenol in the presence of a catalyst to form 2,5-dichloro-4-nitrophenol. This compound is then reacted with benzoyl chloride to form DCF-TMPB.
科学的研究の応用
DCF-TMPB has been shown to have potential therapeutic applications in several areas of research. One of the most promising applications of DCF-TMPB is in the treatment of cancer. Studies have shown that DCF-TMPB has anti-tumor effects in several types of cancer cells, including breast, lung, and liver cancer cells. Additionally, DCF-TMPB has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O4/c21-12-6-7-14(22)15(10-12)26-19(28)13-3-1-2-4-17(13)31-18-8-5-11(20(23,24)25)9-16(18)27(29)30/h1-10H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSMTESGYFDRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)


![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)
